6-[2-[[4,4,6a,6b,8a,11,14b-Heptamethyl-14-oxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Table 1: Physicochemical Properties of Licoricesaponin A3
Spectroscopic properties :
- UV-Vis : λₘₐₓ at 254 nm (conjugated diene system).
- IR : Bands at 3400 cm⁻¹ (-OH), 1720 cm⁻¹ (C=O), and 1070 cm⁻¹ (C-O-C glycosidic bonds).
Thermodynamic stability :
Properties
IUPAC Name |
6-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O21/c1-43(2)23-8-11-48(7)36(21(50)16-19-20-17-45(4,13-12-44(20,3)14-15-47(19,48)6)42(63)69-39-31(57)26(52)25(51)22(18-49)64-39)46(23,5)10-9-24(43)65-41-35(30(56)29(55)34(67-41)38(61)62)68-40-32(58)27(53)28(54)33(66-40)37(59)60/h16,20,22-36,39-41,49,51-58H,8-15,17-18H2,1-7H3,(H,59,60)(H,61,62) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOOTRGDAPZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoricesaponin A3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118325-22-7 | |
| Record name | Licoricesaponin A3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 199 °C | |
| Record name | Licoricesaponin A3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of licoricesaponin A3 typically involves the extraction of licorice roots followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate licoricesaponin A3 .
Industrial Production Methods: Industrial production of licoricesaponin A3 involves large-scale extraction from licorice roots. The roots are dried, ground, and extracted using solvents. The extract is then concentrated and purified using industrial-scale chromatographic methods. The final product is obtained after several purification steps to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Licoricesaponin A3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of licoricesaponin A3, which may exhibit different pharmacological properties .
Scientific Research Applications
Scientific Research Applications of Licorice-Saponin A3
Licorice-saponin A3, a natural triterpenoid derived from licorice, has demonstrated promising inhibitory activity against SARS-CoV-2 infection . Research indicates its potential as an antiviral drug candidate, particularly for COVID-19, through multiple mechanisms .
Anti-Viral Properties
Licorice-saponin A3 (A3) demonstrates potent inhibition of SARS-CoV-2 infection . Studies have shown that A3 targets the nsp7 protein of SARS-CoV-2, with an EC50 value of 75 nM . It can also inhibit the receptor-binding domain (RBD) of the SARS-CoV-2 S protein, with an EC50 of 1.016 μM . The mechanism involves binding with Y453 of RBD, as determined by hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis combined with quantum mechanics/molecular mechanics (QM/MM) simulations . These findings suggest that A3 could be a broad-spectrum small molecule drug candidate for COVID-19 .
Anti-Inflammatory Properties
In addition to its antiviral effects, Licorice-saponin A3 exhibits anti-inflammatory properties . Phosphoproteomics analysis and multi-fluorescent immunohistochemistry (mIHC) have shown that A3 inhibits host inflammation by directly modulating the JNK and p38 MAPK pathways, thereby rebalancing immune dysregulation . Studies using RAW264.7 cells induced by LPS showed that MGF SA could inhibit the transfer of NF-κB p65 from the cytoplasm to the nucleus .
Pharmacokinetic and Cell Model Studies
The drug potential of Licorice-saponin A3 has been confirmed through cell models and pharmacokinetic (PK) studies . These studies support the idea that licorice triterpenoids could contribute to the clinical efficacy of licorice for COVID-19 and may serve as promising candidates for antiviral drug development .
Metabolomics Impact
Metabolomics studies have further elucidated the mechanism of MGF SA intervention on the inflammatory metabolic profile induced by LPS . Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) models indicated significant metabolic differences . MGF SA was found to effectively relieve the nuclear metastasis of NF-κB p65 and the release of inflammatory cytokines induced by LPS .
Potential Drug Candidates
Licorice-saponin A3 and glycyrrhetinic acid (GA) from licorice potently inhibit SARS-CoV-2 infection by affecting entry and replication of the virus . These triterpenoids may contribute to the clinical efficacy of licorice for COVID-19 .
Data Tables
Table 1: Inhibitory Effects of Licorice-Saponin A3 on SARS-CoV-2
Table 2: Impact of MGF SA on NF-κB Inflammatory Pathway
| Treatment | Effect |
|---|---|
| MGF SA (500 mg/L) | Inhibits LPS-induced NF-κB p65 nuclear migration |
| MGF SA (500 mg/L) | Reduces total protein expression of NF-κB p65 in inflammatory cells |
Mechanism of Action
Licoricesaponin A3 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral: It disrupts viral replication and entry into host cells.
Anticancer: It induces apoptosis and inhibits cell proliferation in cancer cells
Comparison with Similar Compounds
Structural and Physicochemical Properties
Licoricesaponin A3 belongs to a family of triterpenoid saponins in licorice, sharing structural similarities with glycyrrhizin, licoricesaponins G2, B2, J2, and E2. Key differences lie in glycosylation patterns and substituents:
| Compound | Molecular Formula | Molecular Weight | Glycosylation | Melting Point |
|---|---|---|---|---|
| Licoricesaponin A3 | C₄₈H₇₂O₂₁ | 985.08 | 2 glucuronic acids | 249–251°C |
| Glycyrrhizin | C₄₂H₆₂O₁₆ | 822.93 | 2 glucuronic acids + 1 glucose | 220°C (decomp.) |
| Licoricesaponin G2 | C₄₈H₇₂O₂₀ | 968.07 | 2 glucuronic acids + 1 rhamnose | Not reported |
| Licoricesaponin B2 | C₄₇H₇₀O₂₀ | 950.06 | 1 glucuronic acid + 1 glucose | 196–199°C |
| Licoricesaponin E2 | C₄₈H₇₂O₂₂ | 1000.08 | 3 glucuronic acids | Not reported |
Licoricesaponin A3 and glycyrrhizin are structurally closest, but glycyrrhizin includes an additional glucose unit, enhancing its solubility and commercial relevance as a sweetener . Licoricesaponin E2, with three glucuronic acids, exhibits higher polarity and distinct chromatographic behavior .
Pharmacological Activities
Anticancer Activity
Licoricesaponin A3 itself shows weak cytotoxicity (IC₅₀ > 100 μM) against MGC-803 (gastric cancer), SW620 (colon cancer), and SMMC-7721 (liver cancer) cell lines. However, its aglycone (glycyrrhetinic acid) exhibits potent activity (IC₅₀ = 18.3–41.6 μM), comparable to licoricesaponin B2 and E2 aglycones . This underscores the role of sugar moieties in attenuating direct cytotoxicity while preserving precursor functions.
Anti-Inflammatory and Antiviral Effects
Licoricesaponin G2 and J2 demonstrate marked anti-inflammatory activity in Oxytropis hirta, reducing swelling and promoting wound healing .
Metabolic Stability
Processing methods (e.g., stir-frying) reduce licoricesaponin A3 content by 4.69-fold, similar to licoricesaponin G2 (−3.40×) but contrasting with glycycoumarin, which increases by 5.93× . This highlights differential stability under thermal or chemical stress.
Biological Activity
Licoricesaponin A3 (LSA3), a triterpenoid saponin derived from the roots of Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological effects, particularly its antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
Licoricesaponin A3 has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 1,020.08 g/mol. The unique arrangement of sugar moieties and aglycone structures contributes to its bioactivity, influencing various biochemical processes such as lipid metabolism and cellular signaling pathways.
Antiviral Activity
Recent studies have highlighted LSA3's potential as a broad-spectrum inhibitor against SARS-CoV-2, the virus responsible for COVID-19.
- Mechanism of Action : LSA3 primarily targets the receptor-binding domain (RBD) of the viral spike protein. It has been shown to inhibit multiple variants of SARS-CoV-2, including Alpha, Beta, Delta, and Omicron strains. The effective concentration (EC50) for inhibiting the Omicron variant was reported at approximately 1.016 μM .
- Binding Affinity : Research utilizing hydrogen-deuterium exchange mass spectrometry (HDX-MS) and quantum mechanics/molecular mechanics (QM/MM) simulations demonstrated that LSA3 binds to critical sites on the RBD, specifically at position Y453 .
- Inflammation Modulation : Beyond direct antiviral effects, LSA3 also exhibits anti-inflammatory properties by modulating key signaling pathways such as JNK and p38 MAPK, which are involved in immune response regulation .
Anticancer Activity
Licoricesaponin A3 has shown promising cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μmol/L) |
|---|---|
| MGC-803 | >100 |
| SW620 | >100 |
| SMMC-7721 | >100 |
Although these values indicate that further optimization may be necessary to enhance potency, initial findings suggest that LSA3 could play a role in cancer therapy through mechanisms involving apoptosis and inhibition of tumor growth .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, LSA3 demonstrates significant anti-inflammatory activity:
- In Vivo Studies : In animal models of acute lung injury induced by lipopolysaccharides (LPS), treatment with LSA3 resulted in reduced inflammatory markers and improved lung histopathology .
- Cytokine Regulation : LSA3 has been observed to rebalance immune dysregulation by modulating cytokine release, contributing to its therapeutic potential in inflammatory diseases .
Case Studies and Clinical Implications
Several studies have explored the clinical implications of LSA3:
- COVID-19 Treatment : A study indicated that patients consuming licorice extracts may experience reduced severity of COVID-19 symptoms due to the antiviral properties of compounds like LSA3 .
- Cancer Therapy : Research on animal models suggests that LSA3 may mitigate tumor-induced damage in organs such as the liver and kidneys, indicating potential for use in adjunctive cancer therapies .
Q & A
Q. What is the chemical structure of Licoricesaponin A3, and how does it influence its pharmacological activity?
Licoricesaponin A3 (C₄₈H₇₂O₂₁; molecular weight 985.08) is an oleanane-type triterpene oligoglycoside with a complex structure featuring a glycyrretol core linked to multiple sugar moieties, including glucuronic acid . Its bioactivity, such as cytotoxicity and insulin-sensitizing effects, is attributed to the amphiphilic nature of the molecule, where the hydrophobic triterpene core interacts with cell membranes, and hydrophilic sugar chains enhance solubility and receptor binding . Structural elucidation typically employs NMR, MS, and X-ray crystallography .
Q. What methodologies are recommended for isolating Licoricesaponin A3 from Glycyrrhiza uralensis?
Licoricesaponin A3 is isolated via solvent extraction (e.g., 50% ethanol) followed by chromatographic purification using techniques like pH-zone-refining counter-current chromatography (CCC) or HPLC . Critical steps include optimizing solvent polarity (e.g., ethyl acetate-methanol-water systems) and monitoring purity via HPLC with UV detection at 254 nm .
Q. How should Licoricesaponin A3 stock solutions be prepared to ensure stability in experimental assays?
Stock solutions are prepared in DMSO at concentrations ≤10 mM, with aliquots stored at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Solubility in aqueous buffers is limited (<1 mg/mL), necessitating dilution in culture media with <0.1% DMSO to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Licoricesaponin A3’s cytotoxicity in cancer cell lines?
Studies report IC₅₀ values >100 μM in MGC-803, SW620, and SMMC-7721 cells, while its aglycone derivatives show higher potency (IC₅₀: 18.3–41.6 μM) . To address discrepancies:
Q. What experimental designs are optimal for studying Licoricesaponin A3’s anti-inflammatory mechanisms?
Licoricesaponin A3 inhibits NF-κB by targeting IκB kinase (IKK) phosphorylation, reducing pro-inflammatory cytokines like TNF-α. Recommended approaches:
Q. How does Licoricesaponin A3 enhance insulin sensitivity, and what models validate this activity?
Licoricesaponin A3 improves glucose uptake via AMPK activation in adipocytes and hepatocytes. Methodological considerations:
- Use 3T3-L1 adipocytes or HepG2 cells treated with high glucose/palmitate.
- Assess GLUT4 translocation via immunofluorescence.
- Validate in vivo using diabetic rodent models (e.g., db/db mice) with oral glucose tolerance tests .
Q. What analytical strategies are effective for quantifying Licoricesaponin A3 in complex biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is preferred for pharmacokinetic studies. Key parameters:
- Column: C18 (2.1 × 50 mm, 1.7 μm).
- Mobile phase: 0.1% formic acid in water/acetonitrile.
- Limit of quantification (LOQ): ≤10 ng/mL in plasma .
Methodological Challenges & Data Interpretation
Q. How can researchers address batch-to-batch variability in Licoricesaponin A3 purity?
Q. What controls are essential when studying Licoricesaponin A3’s antimutagenic effects?
In Ames tests, include:
Q. How can structural analogs of Licoricesaponin A3 be leveraged to overcome solubility limitations?
- Synthesize methylated or acetylated derivatives to enhance lipophilicity.
- Use nanoformulations (e.g., liposomes) for in vivo delivery.
- Compare analogs via molecular docking to predict target affinity (e.g., HIV gp120 or aldose reductase) .
Emerging Research Directions
Q. What gaps exist in understanding Licoricesaponin A3’s role in metabolic disease?
- Mechanistic links between AMPK activation and gut microbiota modulation.
- Synergy with antidiabetic drugs (e.g., metformin) in polypharmacy models.
- Long-term toxicity profiles in chronic dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
